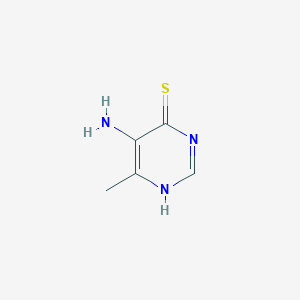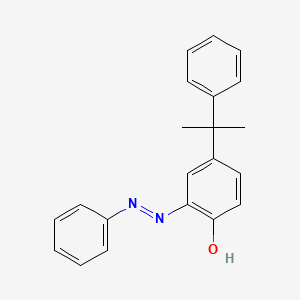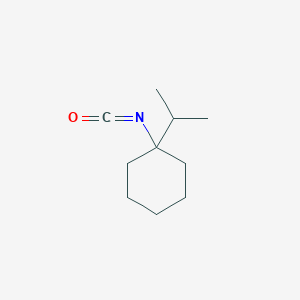
14-Methyldibenzo(b,def)chrysene-7-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Methyldibenzo[b,def]chrysene-7-carbaldehyde is a complex organic compound with the molecular formula C26H16O and a molecular weight of 344.4 g/mol It is a derivative of dibenzo[b,def]chrysene, featuring a methyl group at the 14th position and an aldehyde group at the 7th position
Méthodes De Préparation
The synthesis of 14-Methyldibenzo[b,def]chrysene-7-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dibenzo[b,def]chrysene core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methylating agents.
Analyse Des Réactions Chimiques
14-Methyldibenzo[b,def]chrysene-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
14-Methyldibenzo[b,def]chrysene-7-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s interactions with biological macromolecules are of interest in understanding its potential biological activity.
Medicine: Research into its potential therapeutic properties, such as anticancer activity, is ongoing.
Industry: It may be used in the development of advanced materials, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of 14-Methyldibenzo[b,def]chrysene-7-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to biological effects. The compound’s planar aromatic structure allows it to intercalate into DNA, disrupting normal cellular processes .
Comparaison Avec Des Composés Similaires
14-Methyldibenzo[b,def]chrysene-7-carbaldehyde can be compared with other similar compounds, such as:
Dibenzo[b,def]chrysene: Lacks the methyl and aldehyde groups, making it less reactive in certain chemical reactions.
7-Carbaldehyde-dibenzo[b,def]chrysene: Similar structure but without the methyl group, affecting its physical and chemical properties.
14-Methyldibenzo[b,def]chrysene: Lacks the aldehyde group, which limits its reactivity in formylation and related reactions.
Propriétés
Numéro CAS |
63040-57-3 |
|---|---|
Formule moléculaire |
C26H16O |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
19-methylhexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene-8-carbaldehyde |
InChI |
InChI=1S/C26H16O/c1-15-16-6-2-3-7-18(16)21-12-13-23-24(14-27)20-9-5-4-8-19(20)22-11-10-17(15)25(21)26(22)23/h2-14H,1H3 |
Clé InChI |
JCLLLOWHGWQBRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=C4C2=C(C=CC4=C(C5=CC=CC=C35)C=O)C6=CC=CC=C16 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B13947243.png)
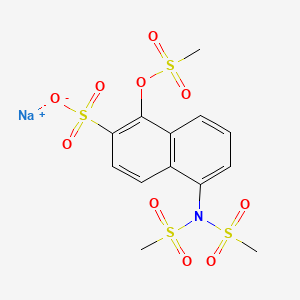

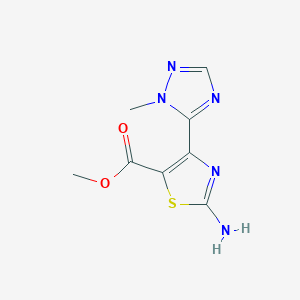
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947282.png)
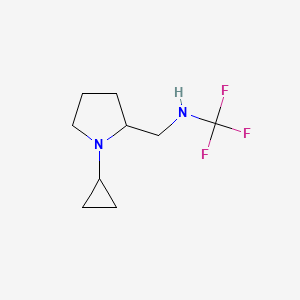
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947291.png)
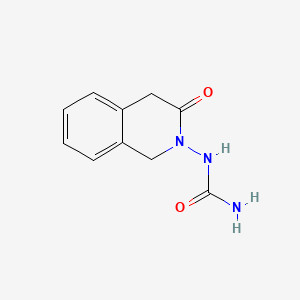


![4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13947316.png)
